N-(3-chloro-4-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluorophenyl group, a triazole ring, and a sulfanyl-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Chloro-Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a chloro-fluorobenzene derivative reacts with a nucleophile.
Formation of the Sulfanyl-Acetamide Moiety: This can be achieved through a thiolation reaction followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Agricultural Chemistry: The compound could be explored for its use as a pesticide or herbicide.
Materials Science: It might be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(3-chloro-4-fluorophenyl)-2-[(4,5-dipropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to the specific substitution pattern on the triazole ring and the presence of both chloro and fluoro substituents on the phenyl ring
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN4OS/c1-3-12-18-19-14(20(12)4-2)22-8-13(21)17-9-5-6-11(16)10(15)7-9/h5-7H,3-4,8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXDUVAXVBEQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1CC)SCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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